
Fdnp-D-Val-NH2
描述
Fdnp-D-Val-NH2 is a derivative used for the separation of DL-amino acids through high-performance liquid chromatography (HPLC). It is synthesized by reacting 1,5-difluoro-2,4-dinitrobenzene with the L-amino acid amide, in this case, valine amide, in a mixture of aqueous sodium bicarbonate and acetone at elevated temperatures . This compound is particularly effective due to its ability to create large differences in retention times between diastereomers, which is attributed to the potential formation of an intramolecular hydrogen bond in the L-L diastereomer and the absence of this bond in the D-L diastereomer .
Synthesis Analysis
The synthesis of this compound involves a reaction between 1,5-difluoro-2,4-dinitrobenzene and valine amide. The process is carried out in a mixture of aqueous sodium bicarbonate and acetone, with the temperature maintained between 40-50°C. This method allows for the successful synthesis of this compound, which can then be used to derivatize DL-amino acids for HPLC separation .
Molecular Structure Analysis
While the specific molecular structure of this compound is not detailed in the provided papers, the general structure can be inferred based on the synthesis method and its function. The compound likely contains a dinitrophenyl group attached to the valine amide, which is responsible for the formation of diastereomers with DL-amino acids. The intramolecular hydrogen bond that may form in the L-L diastereomer suggests that the molecular structure allows for such interactions, which is crucial for its effectiveness in HPLC separation .
Chemical Reactions Analysis
This compound reacts with DL-amino acids to form diastereomeric derivatives. These derivatives exhibit different retention times during HPLC, which is essential for the separation of amino acids. The differences in retention times are mainly due to the intramolecular hydrogen bonding and the conformational rigidity of the amino acid residues in the diastereomers .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly discussed in the provided papers. However, its ability to derivatize amino acids and the subsequent separation by HPLC suggest that it is soluble in the solvents used for HPLC, such as acetonitrile and triethylammonium phosphate buffer. The stability of the compound at the temperatures used for synthesis indicates that it has a reasonable thermal stability within that range .
科学研究应用
手性氨基酸分析
Fdnp-D-Val-NH2 用于氨基酸的前柱衍生化,随后通过 HPLC 分离非对映异构体 . 这允许对手性氨基酸进行分析,这在许多科学研究领域至关重要,包括生物化学、药理学和医学 .
天然产物和生物系统
该化合物用于评估和应用于天然产物和生物系统 . 这包括确定从活生物体中分离出的生物活性天然产物中蛋白质和非蛋白质氨基酸的立体化学 .
合成肽
this compound 用于分析生物学相关的合成肽 . 这在开发新药和疗法中很重要,因为合成肽通常用作治疗剂 .
非蛋白质氨基酸的对映体拆分
this compound 已用于非蛋白质 α-氨基酸的间接对映体拆分 . 这在生物活性化合物研究中很重要,因为许多这些化合物含有非蛋白质氨基酸 .
结构变体
通过在 1,5-二氟-2,4-二硝基苯 (DFDNB) 部分中引入不同的 l- 和 d-氨基酸酰胺和氨基酸来合成 this compound 的结构变体 . 这些变体用于优化非对映异构体的 HPLC 分离 .
二维技术
this compound 用于二维 (2D) 技术,特别是与各种质谱技术相结合的在线 HPLC . 这允许对复杂混合物进行更详细和准确的分析 .
作用机制
Target of Action
The primary target of the compound (2R)-2-(5-fluoro-2,4-dinitroanilino)-3-methylbutanamide, also known as Fdnp-D-Val-NH2, are amino acids . This compound is used in the synthesis of chiral variants of Marfey’s reagent , which is a chemical that reacts with the N-terminal amino acid of polypeptides . This interaction can be helpful for sequencing proteins .
Mode of Action
This compound interacts with its targets, the amino acids, by forming diastereomeric derivatives . These diastereomers are then separable by reversed-phase high-performance liquid chromatography (RP-HPLC) . The formation of these diastereomers is a key part of the compound’s mode of action.
Biochemical Pathways
The interaction of this compound with amino acids affects the biochemical pathways involved in protein sequencing . By forming diastereomeric derivatives with amino acids, this compound allows for the separation and identification of different amino acids . This can provide valuable information about the sequence of amino acids in a protein, which is crucial for understanding the protein’s structure and function.
Pharmacokinetics
The compound is used in laboratory settings for protein sequencing , suggesting that its bioavailability is sufficient for this application
Result of Action
The molecular effect of this compound’s action is the formation of diastereomeric derivatives with amino acids . On a cellular level, this allows for the separation and identification of different amino acids in a protein sequence . This can provide valuable information about the structure and function of the protein.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction of this compound with amino acids to form diastereomeric derivatives occurs under alkaline conditions . Additionally, the separation of these derivatives by RP-HPLC can be affected by factors such as the composition of the mobile phase and the temperature
安全和危害
生化分析
Biochemical Properties
Fdnp-D-Val-NH2 plays a significant role in biochemical reactions, particularly in the separation of amino acid enantiomers. It interacts with various enzymes and proteins, facilitating the resolution of diastereomeric derivatives. The compound is synthesized by reacting 1,5-difluoro-2,4-dinitrobenzene with D-valine amide in the presence of a base. The interaction between this compound and amino acids involves the formation of hydrogen bonds, which are crucial for the separation process .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the function of cells by altering the activity of specific enzymes and proteins. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can form covalent bonds with amino acids, leading to the formation of stable derivatives. These derivatives can then be separated and analyzed using techniques such as high-performance liquid chromatography (HPLC). This compound can also inhibit or activate enzymes by binding to their active sites, thereby affecting their catalytic activity. Furthermore, the compound can influence gene expression by interacting with DNA-binding proteins and transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in enzyme activity and gene expression. These effects can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modulate enzyme activity and gene expression without causing significant toxicity. At high doses, this compound can have toxic effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where the compound’s impact on cellular function increases dramatically beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can affect metabolic flux by altering the activity of key enzymes in these pathways. For example, this compound can inhibit enzymes involved in amino acid metabolism, leading to changes in metabolite levels. Additionally, the compound can interact with cofactors such as NADH and FADH2, influencing their role in cellular respiration .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound can be taken up by cells via active transport mechanisms and distributed to various cellular compartments. Once inside the cell, this compound can accumulate in specific tissues, depending on its affinity for certain binding proteins. This localization can affect the compound’s activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence cellular respiration and energy production. Additionally, the compound can be targeted to the nucleus, where it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
属性
IUPAC Name |
(2R)-2-(5-fluoro-2,4-dinitroanilino)-3-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN4O5/c1-5(2)10(11(13)17)14-7-3-6(12)8(15(18)19)4-9(7)16(20)21/h3-5,10,14H,1-2H3,(H2,13,17)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFFRKNPAXXEBL-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583686 | |
| Record name | N~2~-(5-Fluoro-2,4-dinitrophenyl)-D-valinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
210529-62-7 | |
| Record name | N~2~-(5-Fluoro-2,4-dinitrophenyl)-D-valinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 210529-62-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



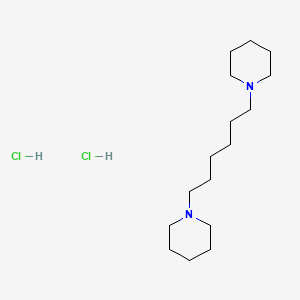
![Imidazo[1,2-a]pyridin-3-ylmethanol](/img/structure/B1339669.png)
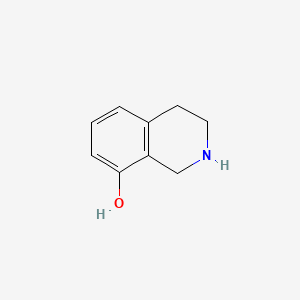




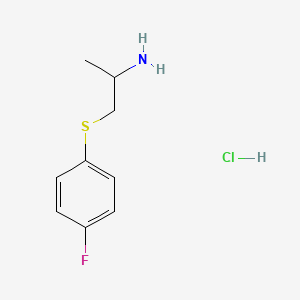
![6-Hydroxy-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B1339692.png)

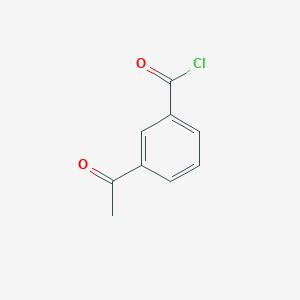

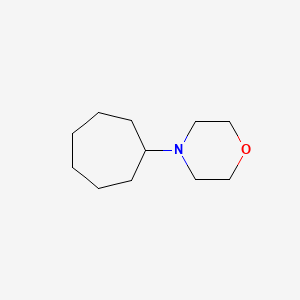
![2-[2-(Phenylmethoxycarbonylamino)hexanoylamino]acetic acid](/img/structure/B1339704.png)